molecular formula C9H16N2O B13432820 (1-isopentyl-1H-imidazol-4-yl)methanol

(1-isopentyl-1H-imidazol-4-yl)methanol

Cat. No.: B13432820
M. Wt: 168.24 g/mol
InChI Key: IPBNZIDWLQCZSE-UHFFFAOYSA-N
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Description

(1-isopentyl-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an isopentyl group attached to the nitrogen at position 1 and a hydroxymethyl group at position 4 of the imidazole ring. The molecular formula of this compound is C9H16N2O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopentyl-1H-imidazol-4-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-isopentyl-4-imidazolecarboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-isopentyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-isopentyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-isopentyl-1H-imidazol-4-yl)methanol lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity. The presence of the isopentyl group may enhance its lipophilicity and ability to interact with hydrophobic environments, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

[1-(3-methylbutyl)imidazol-4-yl]methanol

InChI

InChI=1S/C9H16N2O/c1-8(2)3-4-11-5-9(6-12)10-7-11/h5,7-8,12H,3-4,6H2,1-2H3

InChI Key

IPBNZIDWLQCZSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(N=C1)CO

Origin of Product

United States

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